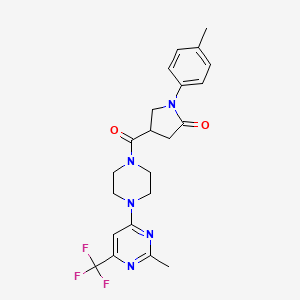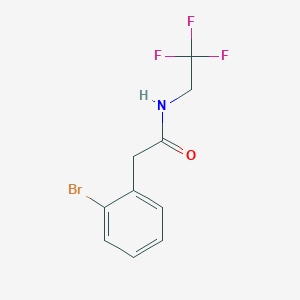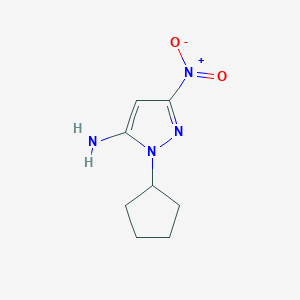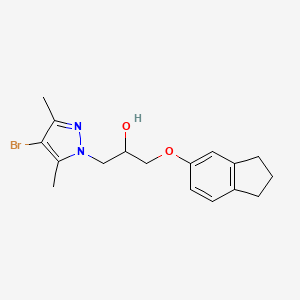
4-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H24F3N5O2 and its molecular weight is 447.462. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways and Pharmacokinetics
Research on similar compounds, such as flumatinib and PF-00734200, reveals insights into the metabolism, excretion, and pharmacokinetics of antineoplastic tyrosine kinase inhibitors and dipeptidyl peptidase IV inhibitors. These studies help understand how such compounds are processed in the body, including the identification of metabolites and the main metabolic pathways following oral administration. These insights are crucial for the development of new drugs with improved efficacy and safety profiles (Gong et al., 2010); (Sharma et al., 2012).
Synthesis and Antiproliferative Activity
The synthesis of new chemical entities and their evaluation for antiproliferative activity against human cancer cell lines is another area of research. Compounds structurally related to the one have been synthesized and tested for their ability to inhibit the growth of various cancer cell lines, offering potential as anticancer agents. These studies provide a foundation for the discovery and development of new therapeutic options for cancer treatment (Mallesha et al., 2012).
Anti-Inflammatory and Analgesic Activity
Some derivatives of structurally similar compounds have been investigated for their anti-inflammatory and analgesic activities. By synthesizing and testing various analogs, researchers aim to discover compounds that can effectively reduce inflammation and pain, contributing to the development of new treatments for conditions characterized by these symptoms (Abu‐Hashem et al., 2020).
Antibacterial Activity
Research on pyridothienopyrimidines and pyridothienotriazines explores the synthesis of new compounds and their antimicrobial activities. Such studies are crucial for addressing the growing challenge of bacterial resistance, aiming to introduce novel antibacterial agents into the pharmaceutical market (Abdel-rahman et al., 2002).
properties
IUPAC Name |
1-(4-methylphenyl)-4-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N5O2/c1-14-3-5-17(6-4-14)30-13-16(11-20(30)31)21(32)29-9-7-28(8-10-29)19-12-18(22(23,24)25)26-15(2)27-19/h3-6,12,16H,7-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXYNSYKTVGYEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide](/img/structure/B2784552.png)

![4-(dimethylamino)-2-[2-({[(2-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B2784555.png)
![3-benzyl-5-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2784558.png)


![N-(1-cyanocyclohexyl)-N-methyl-2-(4-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidin-1-yl)acetamide](/img/structure/B2784564.png)
![ethyl 2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2784565.png)

![methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2784569.png)
![3-(1-(4-methylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2784570.png)

